(Cyclohexylmethyl)(propyl)amine
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Overview
Description
(Cyclohexylmethyl)(propyl)amine is an organic compound belonging to the class of amines It is characterized by the presence of a cyclohexylmethyl group attached to the nitrogen atom of a propan-1-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (Cyclohexylmethyl)(propyl)amine typically involves the alkylation of cyclohexylmethylamine with a suitable alkylating agent. One common method is the reaction of cyclohexylmethylamine with 1-bromopropane under basic conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(Cyclohexylmethyl)(propyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Alkyl halides or sulfonates are typical reagents for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Amides or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
(Cyclohexylmethyl)(propyl)amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of amine metabolism and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which (Cyclohexylmethyl)(propyl)amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor for specific enzymes, influencing biochemical pathways. For example, it may inhibit monoamine oxidase, leading to increased levels of neurotransmitters in the brain.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: Similar structure but lacks the propan-1-amine group.
Propylamine: Similar structure but lacks the cyclohexylmethyl group.
Uniqueness
(Cyclohexylmethyl)(propyl)amine is unique due to the presence of both cyclohexylmethyl and propan-1-amine groups, which confer distinct chemical and physical properties. This combination allows for specific interactions and applications that are not possible with simpler amines.
Properties
IUPAC Name |
N-(cyclohexylmethyl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-2-8-11-9-10-6-4-3-5-7-10/h10-11H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAYJLWFQQQPGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1CCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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